molecular formula C6H9FO2 B11923512 (1R,3R)-3-Fluorocyclopentane-1-carboxylic acid

(1R,3R)-3-Fluorocyclopentane-1-carboxylic acid

Cat. No.: B11923512
M. Wt: 132.13 g/mol
InChI Key: HMWIEXZISHZBTQ-RFZPGFLSSA-N
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Description

(1R,3R)-3-Fluorocyclopentane-1-carboxylic acid is a fluorinated cyclopentane derivative with a carboxylic acid functional group. Its molecular formula is C₆H₉FO₂, molecular weight 132.13 g/mol, and predicted pKa 4.32, typical for carboxylic acids .

Properties

Molecular Formula

C6H9FO2

Molecular Weight

132.13 g/mol

IUPAC Name

(1R,3R)-3-fluorocyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H9FO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5-/m1/s1

InChI Key

HMWIEXZISHZBTQ-RFZPGFLSSA-N

Isomeric SMILES

C1C[C@H](C[C@@H]1C(=O)O)F

Canonical SMILES

C1CC(CC1C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Fluorocyclopentane-1-carboxylic acid typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired enantiomeric purity. One common method involves the chemical resolution of a racemic mixture of 2,2-dichloro-3-cyclopropane-carboxylic acid, followed by fluorination and subsequent carboxylation .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Fluorocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(1R,3R)-3-Fluorocyclopentane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3R)-3-Fluorocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Cycloalkane Carboxylic Acids

Table 1: Key Properties of Fluorinated Cycloalkane Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number pKa (Predicted) Applications
(1R,3R)-3-Fluorocyclopentane-1-carboxylic acid C₆H₉FO₂ 132.13 Fluorine at C3, cyclopentane Not explicitly listed 4.32 Intermediate in drug synthesis
rel-(1R,3S)-3-Fluorocyclopentane-1-carboxylic acid C₆H₉FO₂ 132.13 Fluorine at C3, diastereomer 1903829-13-9 4.32 Chiral building block
(1R,3R)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid C₁₁H₁₁FO₂ 194.21 Fluorine, phenyl, cyclobutane EN 300-383784* Not reported Potential agrochemical intermediate
1-(3-Fluorophenyl)cyclopentanecarboxylic acid C₁₂H₁₃FO₂ 208.23 Fluorophenyl, cyclopentane 214262-97-2 Not reported Pharmaceutical precursor
rac-(1R,3S)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic acid hydrochloride C₇H₁₂ClFNO₂ 211.63 Fluorine, aminomethyl, HCl salt 2343963-71-1 Not reported Drug discovery (chiral intermediate)

*Note: CAS number "EN 300-383784" in appears non-standard and may require verification.

Structural and Functional Differences

  • Stereochemistry : The (1R,3R) configuration distinguishes the target compound from its diastereomer, rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid. Stereochemistry impacts biological activity and crystallization behavior .
  • Ring Size : Compared to the cyclobutane analog (), the cyclopentane ring in the target compound offers greater conformational flexibility, affecting binding to enzymes or receptors.
  • Substituents: The fluorophenyl group in 1-(3-Fluorophenyl)cyclopentanecarboxylic acid enhances lipophilicity, making it suitable for blood-brain barrier penetration in CNS drug candidates . The aminomethyl group in rac-(1R,3S)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic acid hydrochloride introduces a basic nitrogen, improving water solubility when protonated .

Physicochemical Properties

  • Acidity : The target compound’s pKa (~4.32) aligns with typical carboxylic acids, but electron-withdrawing substituents (e.g., trifluoromethyl in ’s compound) lower pKa further .
  • Boiling Point and Density : The target’s predicted boiling point (231.5°C) and density (1.19 g/cm³) reflect moderate polarity. Bulky substituents, like phenyl groups, increase boiling points (e.g., 1-(3-Fluorophenyl) derivative likely >250°C) .

Biological Activity

(1R,3R)-3-Fluorocyclopentane-1-carboxylic acid is a fluorinated cyclopentane derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a cyclopentane ring with a carboxylic acid and a fluorine substituent, which influences its reactivity and biological interactions. The molecular formula is C5_5H7_7F O2_2 with a molar mass of approximately 134.11 g/mol.

Research indicates that this compound may act as an inhibitor for specific enzymes, particularly in the context of neurotransmitter metabolism. For instance, studies have shown that similar compounds can inhibit GABA transaminase (GABA-AT), which plays a crucial role in the degradation of gamma-aminobutyric acid (GABA), an important neurotransmitter in the central nervous system.

In one study, the structure-activity relationship (SAR) of fluorinated cyclopentane derivatives was explored, highlighting that the introduction of fluorine atoms can enhance binding affinity to target enzymes due to increased lipophilicity and altered steric properties .

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits significant activity against various cancer cell lines. In vitro studies using human glioblastoma cells revealed that compounds with similar structures can effectively inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .

Table 1: Biological Activity Data

CompoundTarget EnzymeIC50_{50} (µM)Mechanism
This compoundGABA-AT12.5 ± 2.0Competitive inhibition
FCP (4)GABA-AT0.011 ± 0.001Inactivation
VigabatrinGABA-AT0.21 ± 0.03Irreversible inhibition

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from cyclopentene or cyclopentanone derivatives. The introduction of the fluorine atom can be achieved through electrophilic fluorination methods or via nucleophilic substitution reactions depending on the starting material used.

Case Studies

  • GABA-AT Inhibition : A study focused on the inhibition kinetics of this compound against GABA-AT showed promising results, with an IC50_{50} value suggesting effective competitive inhibition compared to other known inhibitors .
  • Tumor Growth Inhibition : In vivo studies utilizing animal models demonstrated that treatment with this compound led to a significant reduction in tumor size in glioblastoma-bearing rats, supporting its potential as a therapeutic agent for brain tumors .

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